3-Fluoro-6-hydroxy-2-methylbenzonitrile
Overview
Description
3-Fluoro-6-hydroxy-2-methylbenzonitrile is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the third position, a hydroxyl group at the sixth position, and a methyl group at the second position on the benzene ring. This compound is used as a building block in various chemical syntheses and has applications in pharmaceutical and material science research .
Scientific Research Applications
3-Fluoro-6-hydroxy-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-hydroxy-2-methylbenzonitrile typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the desired position on the benzene ring.
Hydroxylation: Introduction of the hydroxyl group.
Nitrile Formation: Introduction of the nitrile group.
One common method involves starting with 2-methylphenol (o-cresol) and performing a series of reactions including halogenation, nitration, and subsequent functional group transformations to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis. These methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-hydroxy-2-methylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: Formation of 3-fluoro-6-oxo-2-methylbenzonitrile.
Reduction: Formation of 3-fluoro-6-hydroxy-2-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-hydroxy-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-hydroxy-6-methylbenzonitrile
- 2-Fluoro-6-methylbenzonitrile
- 3-Fluoro-6-methylbenzonitrile
Uniqueness
3-Fluoro-6-hydroxy-2-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both a hydroxyl and a nitrile group on the benzene ring, along with the fluorine atom, provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
3-fluoro-6-hydroxy-2-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNJYKUWQBOBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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